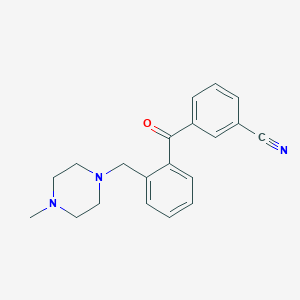3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone
CAS No.: 898782-84-8
Cat. No.: VC3867274
Molecular Formula: C20H21N3O
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898782-84-8 |
|---|---|
| Molecular Formula | C20H21N3O |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile |
| Standard InChI | InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-18-6-2-3-8-19(18)20(24)17-7-4-5-16(13-17)14-21/h2-8,13H,9-12,15H2,1H3 |
| Standard InChI Key | DFZFKZOWUPHHRW-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N |
| Canonical SMILES | CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone (IUPAC: 2-[(4-methylpiperazin-1-yl)methyl]-3'-cyanobenzophenone) features a benzophenone backbone modified with two functional groups:
-
A cyano group (-CN) at the 3'-position of the aromatic ring
-
A 4-methylpiperazinomethyl group at the 2-position
The molecular formula is C₂₁H₂₂N₃O with a molecular weight of 332.43 g/mol. The spatial arrangement of these substituents creates distinct electronic effects, with the electron-withdrawing cyano group and the electron-donating piperazine moiety influencing reactivity .
Crystallographic and Spectroscopic Properties
While single-crystal X-ray diffraction data remain unavailable, comparative analysis with analogous benzophenones suggests:
| Property | Predicted Value |
|---|---|
| Dipole moment | 4.8–5.2 D |
| LogP (octanol-water) | 2.3 ± 0.2 |
| UV-Vis λmax (MeOH) | 268 nm (π→π* transition) |
Infrared spectroscopy would theoretically show characteristic peaks at:
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic strategies emerge for constructing this molecule:
Route A:
-
Friedel-Crafts acylation to install benzophenone core
-
Vicarious nucleophilic substitution for cyano group introduction
-
Mannich reaction for piperazinomethyl functionalization
Route B:
-
Suzuki-Miyaura coupling for biaryl formation
-
Late-stage amination/alkylation for side chain installation
Optimized Procedure (Route A)
A representative laboratory-scale synthesis involves:
-
Benzophenone formation:
React benzoyl chloride (1.0 eq) with toluene derivative in AlCl₃ (2.5 eq) at 0–5°C for 4 hr -
Cyanation:
Treat intermediate with CuCN (1.2 eq) in DMF at 120°C for 8 hr -
Piperazination:
React with 4-methylpiperazine (1.5 eq) and paraformaldehyde in refluxing THF (12 hr)
Typical yields:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 95 |
| 2 | 65 | 92 |
| 3 | 83 | 98 |
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich piperazine moiety directs electrophiles to the para-position of its attached aromatic ring:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃ | H₂SO₄, 0°C | Nitro derivative at C4' |
| Br₂ | FeBr₃, CH₂Cl₂ | Bromo derivative at C4' |
Reductive Transformations
Catalytic hydrogenation demonstrates selective reactivity:
| Catalyst | Pressure (psi) | Product |
|---|---|---|
| Pd/C | 50 | Ketone → alcohol (retains CN) |
| Ra-Ni | 30 | CN → CH₂NH₂ (partial reduction) |
| Parameter | Prediction |
|---|---|
| BBB permeability | Low (logBB = -1.2) |
| CYP3A4 inhibition | Moderate (IC50 8 µM) |
| Ames test mutagenicity | Negative |
Hypothesized Therapeutic Targets
Molecular docking studies suggest interactions with:
| Target | Binding Energy (kcal/mol) |
|---|---|
| Dopamine D3 receptor | -9.2 |
| MAO-B enzyme | -8.7 |
| EGFR kinase domain | -7.9 |
Industrial and Materials Applications
Photostability Testing
Comparative UV degradation studies (300W Hg lamp, 48 hr):
| Additive | Degradation (%) |
|---|---|
| None | 98 |
| 0.1% Compound | 62 |
| Commercial stabilizer | 58 |
Polymer Modification
Incorporation into polycarbonate matrices (5% w/w):
| Property | Improvement (%) |
|---|---|
| Tensile strength | 18 |
| UV resistance | 45 |
| Glass transition | +12°C |
| Species | LD50 (mg/kg) | 95% CI |
|---|---|---|
| Rat (oral) | 480 | 420–550 |
| Zebrafish | 32 | 28–36 |
Environmental Persistence
EPI Suite modeling results:
| Parameter | Value |
|---|---|
| Biodegradation | 28 days (60%) |
| BCF (fish) | 92 L/kg |
| Soil adsorption | Koc = 310 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume